Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Overview
Description
Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of furan, piperidine, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate shares structural similarities with other compounds containing furan, piperidine, and thiophene moieties.
- Examples include Ethyl 4-(5-methylfuran-2-yl)-2-aminothiophene-3-carboxylate and Ethyl 4-(5-methylfuran-2-yl)-2-(2-methylpiperidin-1-yl)thiophene-3-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-25-20(24)18-15(16-9-8-14(3)26-16)12-27-19(18)21-17(23)11-22-10-6-5-7-13(22)2/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKGBZQAVPLOJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CN3CCCCC3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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